molecular formula C3H8N3Se B1236007 2-Selenoethylguanidine CAS No. 57897-99-1

2-Selenoethylguanidine

Cat. No.: B1236007
CAS No.: 57897-99-1
M. Wt: 165.09 g/mol
InChI Key: DWZMJBJNZNXIRF-UHFFFAOYSA-N
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Description

2-Selenoethylguanidine is a guanidine derivative featuring a selenium atom within its ethyl side chain. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, which enhances their reactivity and binding affinity in biological and chemical systems .

Properties

CAS No.

57897-99-1

Molecular Formula

C3H8N3Se

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C3H8N3Se/c4-3(5)6-1-2-7/h1-2H2,(H4,4,5,6)

InChI Key

DWZMJBJNZNXIRF-UHFFFAOYSA-N

SMILES

C(C[Se])N=C(N)N

Canonical SMILES

C(C[Se])N=C(N)N

Other CAS No.

57897-99-1

Synonyms

2-selenoethylguanidine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The key distinction of 2-Selenoethylguanidine lies in its selenoethyl (-SeCH₂CH₂-) substituent. Below is a comparison with analogous guanidine compounds:

Compound Substituent Key Functional Groups Molecular Formula Notable Properties
This compound Selenoethyl -SeCH₂CH₂-, guanidine C₃H₉N₃Se Redox activity, potential antioxidant effects
Sulfaguanidine 4-Aminobenzenesulfonyl -SO₂C₆H₄NH₂, guanidine C₇H₁₀N₄O₂S Antimicrobial activity, sulfonamide backbone
2-[(2-Nitrophenyl)methylideneamino]guanidine Nitrophenyl-methylene -C₆H₄NO₂-CH=N-, guanidine C₈H₉N₅O₂ Aromatic nitro group, reactivity in Schiff base formation
Diphenylguanidine Phenyl -C₆H₅, guanidine C₁₃H₁₃N₃ High basicity, rubber vulcanization catalyst

Key Observations :

  • Selenium vs. Sulfur: Unlike sulfaguanidine’s sulfonamide group (-SO₂-), the selenoethyl group in this compound may confer distinct redox behavior, as selenium participates in reversible oxidation states (e.g., -Se⁻ ↔ -SeO⁻) .
  • Aromatic vs. Aliphatic Substituents: Compounds like 2-[(2-nitrophenyl)methylideneamino]guanidine exhibit aromatic π-π interactions and nitro group reactivity, whereas this compound’s aliphatic selenium chain likely enhances solubility in nonpolar solvents .

Pharmacological and Chemical Reactivity

Antimicrobial Activity

Sulfaguanidine is a well-documented antimicrobial agent, leveraging its sulfonamide group to inhibit bacterial dihydropteroate synthase . In contrast, selenium-containing compounds like this compound may target oxidative stress pathways in pathogens due to selenium’s antioxidant properties, though direct evidence is lacking in the provided data.

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